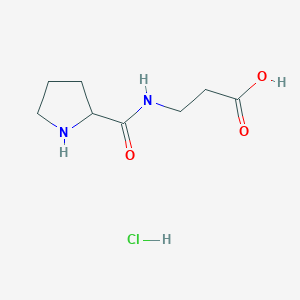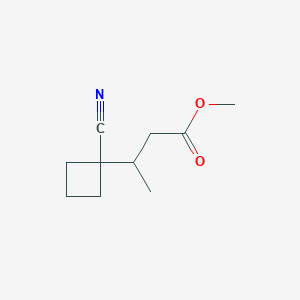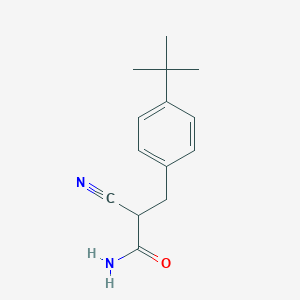![molecular formula C9H17ClN2O2 B1379211 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1461714-76-0](/img/structure/B1379211.png)
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Activities
Antihypertensive Properties
Compounds structurally similar to 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride have been synthesized and evaluated for their antihypertensive effects. For example, a study explored the antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing that certain derivatives exhibit significant activity by acting as alpha-adrenergic blockers (Caroon et al., 1981).
Neurological Applications
Another research focus is on the central nervous system (CNS), where compounds with the spirocyclic structure have shown promise. One study identified a selective agonist at α7 neuronal nicotinic acetylcholine receptors, demonstrating potential therapeutic applications for CNS disorders (Matera et al., 2018).
Synthetic and Chemical Biology Approaches
Synthetic Methodologies
Research into the synthesis of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives has provided new pathways for creating inhibitors against protein tyrosine phosphatase 1B, a target for therapeutic intervention in diseases like diabetes and obesity (Wang et al., 2015).
Antimicrobial Properties
The synthesis and microbiological evaluation of certain spirocyclic derivatives have shown them to possess antibacterial and antifungal properties, demonstrating the potential for developing new antimicrobial agents (Thanusu et al., 2011).
Green Chemistry
A study employed p-toluenesulfonic acid under focused microwave irradiation to synthesize novel spirocyclic compounds, highlighting a green chemical approach towards the synthesis of potentially bioactive molecules (Thanusu et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and glucose homeostasis.
Mode of Action
This compound interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, it modulates the downstream signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway, which is critical for the regulation of glucose homeostasis. This can lead to improved insulin sensitivity and glucose uptake in cells, potentially offering therapeutic benefits for conditions like diabetes .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of insulin signaling pathways and improved glucose homeostasis . This could potentially lead to therapeutic benefits in conditions characterized by insulin resistance, such as type 2 diabetes.
Analyse Biochimique
Biochemical Properties
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . The inhibition of PTP1B by this compound is achieved through binding interactions that alter the enzyme’s active site, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTP1B can lead to enhanced insulin signaling, which may improve glucose uptake and metabolism in cells . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PTP1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to changes in downstream signaling pathways, ultimately affecting cellular processes such as glucose metabolism and insulin signaling. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term exposure to this compound has been associated with sustained inhibition of PTP1B activity and consistent effects on cellular function
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit PTP1B activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s safety profile is compromised. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Its inhibition of PTP1B affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes involved in lipid metabolism and oxidative stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability.
Propriétés
IUPAC Name |
3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGBWDIUJBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


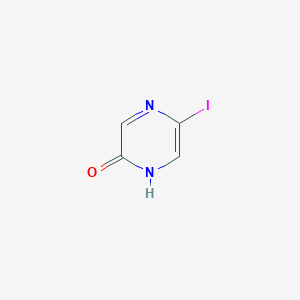

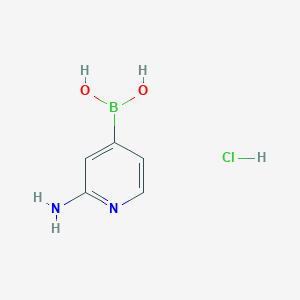



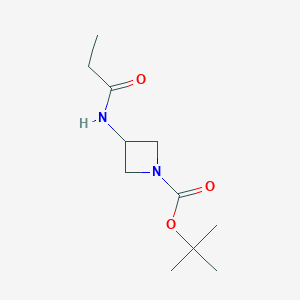
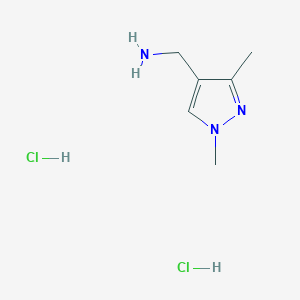
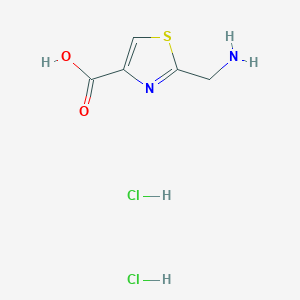
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
